molecular formula C7H14ClN B2752840 N-(2-propyl)-N-methylpropargylamine hydrochloride CAS No. 143347-15-3

N-(2-propyl)-N-methylpropargylamine hydrochloride

Cat. No. B2752840
M. Wt: 147.65
InChI Key: RYBWSKOCJQUHSR-UHFFFAOYSA-N
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Patent
US05169868

Procedure details

2-Bromopropane (3.08 g, 25 mmoles) and N-methylpropargylamine (3.45 g, 50 mmoles) in absolute ethanol (50 mL) were heated at reflux for 48 h. On treatment of the ethereal solution of the free base with ethanolic hydrochloride acid, an oil first separated, and then white needles subsequently precipitated very slowly from the supernatant (16% yield of white needles, recrystallized from methanol-ether), m.p.=155°-156° C. The oil and the needles gave identical mass spectra.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methanol-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[CH3:5][NH:6][CH2:7][C:8]#[CH:9].[ClH:10]>C(O)C>[ClH:10].[CH3:3][CH:2]([N:6]([CH2:7][C:8]#[CH:9])[CH3:5])[CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
3.45 g
Type
reactant
Smiles
CNCC#C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
methanol-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C)N(C)CC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.